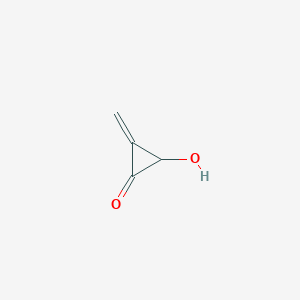
(3E)-3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties : This compound class, which includes various butanamides, has been explored for its potential in local anaesthetic activity. A study by Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) butanamides and found considerable local anaesthetic activity in their hydrochlorides (Saxena, Singh, Agarwal, & Mehra, 1984).
Inhibition of Tyrosinase and Melanin : A study by Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. They found that these compounds were biologically active and could significantly reduce pigments in zebrafish, indicating potential applications in depigmentation drugs (Raza, Abbasi, Aziz‐ur‐Rehman, et al., 2019).
Structural and Electronic Properties : Sarıoğlu et al. (2016) synthesized and characterized a new N-carboxamide compound and its Cu(II) complex. They used analytical and spectral methods, including X-ray diffraction and Gaussian09 software, to investigate the 3D geometries and electronic structures of these compounds (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).
Heterocyclic Synthesis : Hafiz et al. (2011) prepared a series of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, exploring their potential in heterocyclic synthesis. The identity of the products was confirmed through various analytical methods (Hafiz, Ramiz, & Sarhan, 2011).
Antibiofilm Properties : Limban et al. (2011) synthesized a number of acylthioureas with anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
Molekularformel |
C11H12Cl2N4OS |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(3E)-3-(carbamothioylhydrazinylidene)-N-(3,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C11H12Cl2N4OS/c1-6(16-17-11(14)19)4-10(18)15-7-2-3-8(12)9(13)5-7/h2-3,5H,4H2,1H3,(H,15,18)(H3,14,17,19)/b16-6+ |
InChI-Schlüssel |
XCICCEPDNVVCFU-OMCISZLKSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


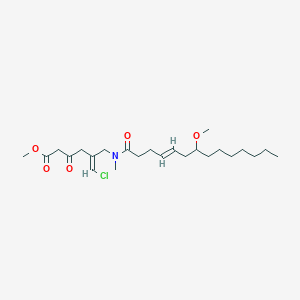
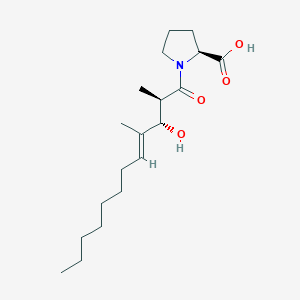
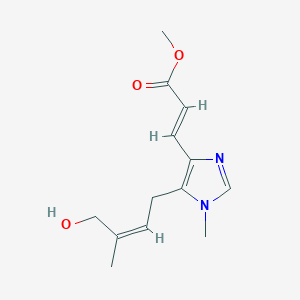
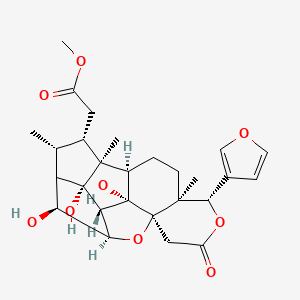
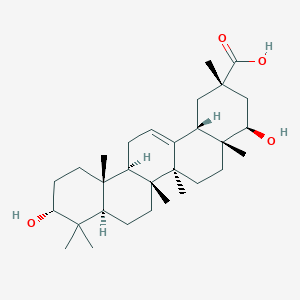
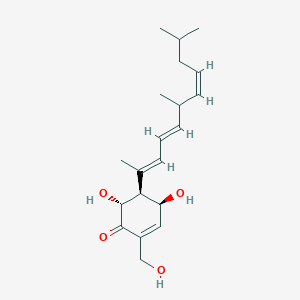
![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)
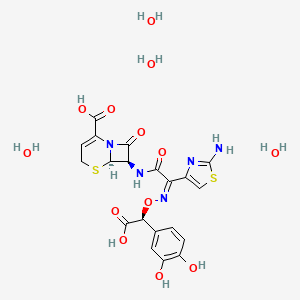


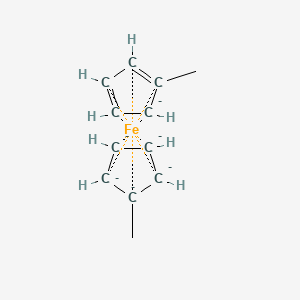
![(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1243614.png)
![(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)
